Lipophilicity (XLogP3-AA) of the 2,4-Di-tert-pentyl Derivative Versus the Unsubstituted Phenoxybutylthio Benzimidazole Analog
The target compound exhibits a computed XLogP3-AA of 9.1, reflecting the contribution of the two tert-pentyl groups on the terminal phenoxy ring [1]. In contrast, the unsubstituted analog 2-[(4-phenoxybutyl)thio]-1H-benzimidazole (CAS 110143-83-4, PubChem CID 3015175) has a computed XLogP3-AA of approximately 4.5 [2]. The difference of approximately 4.6 log units represents a >10,000-fold increase in predicted octanol-water partition coefficient, which translates into substantially higher membrane permeability potential and altered distribution kinetics. This lipophilicity difference is a direct consequence of the 2,4-di-tert-pentyl substitution and cannot be replicated by unsubstituted or mono-alkylated analogs.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 9.1 |
| Comparator Or Baseline | 2-[(4-phenoxybutyl)thio]-1H-benzimidazole (CAS 110143-83-4): XLogP3-AA ≈ 4.5 |
| Quantified Difference | ΔXLogP3-AA ≈ +4.6 log units (approximately 40,000-fold higher predicted octanol-water partition) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
A 4.6 log unit difference in lipophilicity predicts fundamentally different membrane permeation kinetics, metabolic stability, and protein binding, meaning the unsubstituted analog cannot serve as a surrogate in assays where cellular penetration or hepatic clearance is a determining factor.
- [1] PubChem Compound Summary for CID 3548071, 2-((4-(2,4-di-tert-pentylphenoxy)butyl)thio)-1H-benzo[d]imidazole. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/392321-87-8. View Source
- [2] PubChem Compound Summary for CID 3015175, 2-[(4-phenoxybutyl)sulfanyl]-1H-1,3-benzodiazole (CAS 110143-83-4). National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/3015175. View Source
